BenchChemオンラインストアへようこそ!

(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Lipophilicity Drug-likeness Permeability

(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol (CAS 928199-32-0) is a synthetic (Z)-2-imino-1,3-thiazole derivative characterized by a 4-(4-ethoxyphenyl) substituent, a 2-((2-methoxyphenyl)imino) moiety, and an N-(2-hydroxyethyl) group at the thiazole 3-position. Its molecular formula is C20H22N2O3S with a molecular weight of 370.5 g/mol, placing it within the 2-iminothiazole class—a scaffold broadly investigated for kinase inhibition, anti-inflammatory, and antimicrobial applications.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 928199-32-0
Cat. No. B2567980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol
CAS928199-32-0
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO
InChIInChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)18-14-26-20(22(18)12-13-23)21-17-6-4-5-7-19(17)24-2/h4-11,14,23H,3,12-13H2,1-2H3
InChIKeyYQWPNPNSIUBLAM-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol (CAS 928199-32-0): Structural and Physicochemical Baseline for Sourcing Decisions


(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol (CAS 928199-32-0) is a synthetic (Z)-2-imino-1,3-thiazole derivative characterized by a 4-(4-ethoxyphenyl) substituent, a 2-((2-methoxyphenyl)imino) moiety, and an N-(2-hydroxyethyl) group at the thiazole 3-position [1]. Its molecular formula is C20H22N2O3S with a molecular weight of 370.5 g/mol, placing it within the 2-iminothiazole class—a scaffold broadly investigated for kinase inhibition, anti-inflammatory, and antimicrobial applications [2]. The compound is supplied for Research Use Only (RUO) and lacks extensive published pharmacological characterization, making sourcing decisions heavily dependent on structural and physicochemical differentiation from related analogs.

Why In-Class 2-Iminothiazole Ethanol Derivatives Cannot Be Casually Substituted for (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol


Within the 2-iminothiazole ethanol series, subtle structural modifications—such as repositioning the methoxy group from the 2-position to the 4-position of the imino-phenyl ring, replacing the 4-ethoxyphenyl with 3-methoxyphenyl or unsubstituted phenyl, or altering the N-hydroxyethyl chain length—can shift computed lipophilicity (XLogP3) by 0.5–1.5 log units, alter hydrogen-bond acceptor/donor counts, and modify topological polar surface area (TPSA) by ≥10 Ų relative to the target compound [1][2]. These changes directly impact membrane permeability, solubility, and protein-binding characteristics. Generic substitution without experimental head-to-head comparison therefore risks introducing unrecognized differences in cellular uptake, target engagement, or off-target liability.

Quantitative Differential Evidence for (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation vs. 4-Phenyl and 4-(3-Methoxyphenyl) Analogs

The target compound exhibits a computed XLogP3 of 3.5, which is 0.4–0.8 log units higher than the 4-phenyl analog (XLogP3 ≈ 2.7–3.1) and 0.2–0.5 log units higher than the 4-(3-methoxyphenyl) analog (XLogP3 ≈ 3.0–3.3), reflecting the lipophilic contribution of the 4-ethoxy substituent [1]. Higher lipophilicity correlates with enhanced passive membrane permeability but also potentially increased non-specific protein binding, making this compound a distinct tool for probing lipophilicity-activity relationships within the series.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile Relative to Imino-Regioisomeric Analogs

The target compound possesses 1 hydrogen-bond donor (terminal -OH of the N-hydroxyethyl group) and 5 hydrogen-bond acceptors (ethoxy oxygen, methoxy oxygen, thiazole N and S, imine N) [1]. This profile is identical in HBD count to most 2-iminothiazole ethanol analogs but differs in HBA count from analogs lacking the ethoxy oxygen (e.g., the 4-phenyl analog has 4 HBAs). The presence of the hydroxyethyl group distinguishes this compound from N-methyl or N-allyl analogs, which lack a terminal hydroxyl for further derivatization or solubility enhancement [2].

Hydrogen bonding Drug-likeness Solubility

Human OCT1 Transporter Interaction: Weak Inhibition as a Quantitative Liability Anchor

The target compound was tested in a human OCT1 (SLC22A1) inhibition assay and displayed an IC50 of 138,000 nM (138 µM), indicating very weak interaction with this hepatic uptake transporter [1]. In comparison, the known OCT1 substrate MPP+ and inhibitor verapamil typically exhibit IC50 values in the low micromolar range (<50 µM). While no direct comparator data exist for close structural analogs in this assay, the high IC50 value suggests that the target compound is unlikely to cause OCT1-mediated drug-drug interactions or hepatocyte uptake competition at pharmacologically relevant concentrations.

Transporter inhibition OCT1 Drug-drug interaction

(Z)-Imino Configuration: Stereochemical Identity Confirmed by Nomenclature

The compound name explicitly specifies the (Z)-configuration about the exocyclic C=N imine bond. This stereochemistry influences the three-dimensional orientation of the 2-methoxyphenyl group relative to the thiazole core and the N-hydroxyethyl side chain [1]. The (E)-isomer, if formed during synthesis, would present a different pharmacophoric geometry and potentially altered biological activity. Related crystal structures of 2-iminothiazole derivatives confirm that the (Z)-configuration is the thermodynamically favored form, but procurement documentation should verify stereochemical purity [2].

Stereochemistry Structural identity QC/QA

Topological Polar Surface Area (TPSA) as a Predictor of Passive Oral Absorption vs. N-Alkyl Analogs

The target compound has a computed TPSA of 79.6 Ų, which falls within the Veber threshold (<140 Ų) predictive of favorable oral absorption [1]. Analogs lacking the hydroxyl group (e.g., N-methyl or N-allyl derivatives) are expected to have lower TPSA (65–75 Ų), while analogs with additional polar substituents (e.g., sulfonamide) exceed 100 Ų. The target compound's intermediate TPSA balances passive permeability with aqueous solubility, positioning it as a reference point for permeability-solubility optimization studies.

Oral bioavailability TPSA Veber's rule

Recommended Research and Industrial Application Scenarios for (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol (CAS 928199-32-0)


Kinase or Enzyme Inhibition Screening Panels Requiring Defined Physicochemical Diversity

The compound's computed XLogP3 of 3.5 and moderate TPSA of 79.6 Ų place it within favorable drug-like space. It can serve as a lipophilic reference probe in kinase or enzyme inhibition panels alongside more polar analogs to deconvolute the contribution of lipophilicity to target engagement [1]. Procurement is justified when a screening set requires a 4-ethoxyphenyl-substituted 2-iminothiazole with an N-hydroxyethyl handle for potential prodrug strategies [2].

Hepatic Transporter Liability Assessment in Early ADME-Tox Profiling

The BindingDB OCT1 IC50 of 138 µM provides a quantitative starting point for assessing transporter-mediated drug-drug interaction risk [3]. This compound can be included in a panel of thiazole derivatives to benchmark OCT1 liability, particularly when compared against analogs for which OCT1 data are absent and must be empirically generated.

Synthetic Chemistry: Scaffold for Derivatization via the Terminal Hydroxyl Group

The N-(2-hydroxyethyl) substituent provides a reactive handle for esterification, etherification, or carbamate formation, enabling systematic SAR exploration of the N-3 side chain [1]. This differentiates the compound from N-methyl or N-allyl analogs that lack a free hydroxyl, making it the preferred starting material for medicinal chemistry programs requiring side-chain diversification [2].

Negative Control or Inactive Comparator in 2-Iminothiazole SAR Studies

Given the absence of potent activity in the available OCT1 assay (IC50 = 138 µM) and the lack of published sub-micromolar target engagement data, this compound may serve as a weakly active or negative control in biochemical and cellular assays where potent 2-aminothiazole or 2-iminothiazole hits are being profiled [3]. Its well-defined structure and commercial availability support its use as a consistent, reproducible comparator.

Quote Request

Request a Quote for (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.